4-Propylthio-1,2-phenylenediamine
CAS No.: 66608-52-4
Cat. No.: VC21351274
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 66608-52-4 |
---|---|
Molecular Formula | C9H14N2S |
Molecular Weight | 182.29 g/mol |
IUPAC Name | 4-propylsulfanylbenzene-1,2-diamine |
Standard InChI | InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 |
Standard InChI Key | YXXYBJDTATZCOJ-UHFFFAOYSA-N |
SMILES | CCCSC1=CC(=C(C=C1)N)N |
Canonical SMILES | CCCSC1=CC(=C(C=C1)N)N |
Appearance | Solid Powder |
Property | Value | Source |
---|---|---|
Molecular Weight | 182.29 g/mol (free base) | |
Hydrochloride Molecular Weight | 218.75 g/mol | |
InChI Key | YXXYBJDTATZCOJ-UHFFFAOYSA-N |
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anthelmintic drugs . Its unique substitution pattern enables diverse reactivity, making it valuable in organic chemistry and medicinal research.
Synthesis and Preparation Methods
The industrial synthesis of 4-propylthio-1,2-phenylenediamine involves a multi-step process starting from nitro-precursors. A representative method is outlined below:
Key Synthetic Route
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Starting Material: 2-Nitro-4-propylthioaniline (CAS 2089381-52-0) is used as the precursor .
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Reduction Step: Catalytic hydrogenation or chemical reduction with nickel-aluminum alloy (Ni-Al) in the presence of ammonium chloride (NH₄Cl) under controlled heating .
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Purification: Post-reaction workup includes filtration, extraction with organic solvents (e.g., ethyl acetate or dichloromethane), and drying .
Table 1: Reaction Parameters and Yields from Patent Examples
Embodiment | Ni-Al Amount (mol) | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|---|
1 | 0.2 mol | 80–90 | Water | 95.6 |
2 | 0.1 mol | 80–90 | Water | 93.4 |
The choice of solvent (water vs. dichloromethane) and catalyst loading significantly impacts yield. Higher catalyst amounts (0.2 mol Ni-Al) achieve near-quantitative conversion, while lower loads (0.1 mol) reduce yields marginally .
Chemical and Physical Properties
Reactivity Profile
4-Propylthio-1,2-phenylenediamine exhibits reactivity typical of aromatic diamines, with additional sulfur-related transformations:
Reaction Type | Reagents/Conditions | Products | Applications |
---|---|---|---|
Oxidation | H₂O₂, KMnO₄ | Disulfides, sulfoxides | Functional group interconversion |
Reduction | Ni-Al, Mg metal | Primary amines | Intermediate synthesis |
Substitution | Halides, acyl chlorides | Halogenated/acylated derivatives | Pharmaceutical intermediates |
The propylthio group enhances electron density on the benzene ring, facilitating electrophilic substitution at specific positions .
Physicochemical Properties
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Solubility: Soluble in polar aprotic solvents (e.g., dichloromethane) and moderately soluble in water .
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Stability: Sensitive to oxidation; prolonged exposure to air may lead to sulfide formation .
Applications in Pharmaceutical Synthesis
Role in Albendazole Production
4-Propylthio-1,2-phenylenediamine is a pivotal intermediate in the synthesis of albendazole, a broad-spectrum anthelmintic drug. The reaction with isocyanatophosphoryl dichloride derivatives forms benzodiazaphosphole scaffolds, which are further modified to yield the active pharmaceutical ingredient .
Emerging Applications
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Dye Intermediates: Used in synthesizing aromatic dyes due to its electron-rich structure .
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Polymer Chemistry: Serves as a monomer in polyamine synthesis for materials science applications .
Hazard Statement | Category | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
Eye Irritation | 2A | H319: Causes serious eye irritation |
Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Research Findings and Emerging Applications
Mechanistic Insights
Recent studies highlight the compound’s role in cyclization reactions with phosphoryl carbamates/thiocarbamates to form heterocyclic derivatives . These derivatives are explored for bioactivity in parasitic infections and enzymatic inhibition pathways.
Industrial Challenges
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